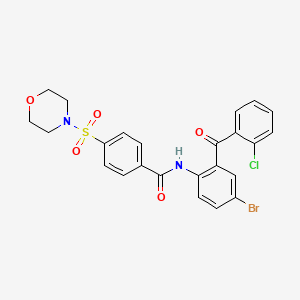
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C24H20BrClN2O5S and its molecular weight is 563.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C24H20BrClN2O5S, and it has a molecular weight of 563.85 g/mol. This compound is characterized by its complex structure, which includes a morpholine sulfonyl group and multiple aromatic rings, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20BrClN2O5S |
| Molecular Weight | 563.85 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
This compound exhibits various biological activities, primarily through inhibition of specific enzymes involved in cellular processes. It has been studied for its potential as an anti-cancer agent, particularly in targeting pathways associated with tumor growth and metastasis.
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to interact with the active sites of certain enzymes, potentially inhibiting their function. This interaction can disrupt critical signaling pathways in cancer cells.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was confirmed through assays measuring cell viability and apoptosis markers.
- Mechanistic Studies : Research focusing on the mechanistic pathways revealed that treatment with this compound leads to the downregulation of key proteins involved in cell cycle progression and survival, such as cyclin D1 and Bcl-2.
- Animal Models : In vivo studies using murine models have shown promising results, where administration of the compound resulted in significant tumor regression compared to control groups. These findings support the potential therapeutic application of this compound in oncology.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a manageable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity and side effects.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O5S/c25-17-7-10-22(20(15-17)23(29)19-3-1-2-4-21(19)26)27-24(30)16-5-8-18(9-6-16)34(31,32)28-11-13-33-14-12-28/h1-10,15H,11-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPUHHSEJEEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














